- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Cas no 943751-93-7 (7-Bromo-1,2-dihydroisoquinolin-3(4H)-one)
943751-93-7 structure
Product Name:7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
CAS-Nr.:943751-93-7
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD13193419
CID:838855
PubChem ID:52982870
Update Time:2025-05-26
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
- 7-bromo-2,4-dihydro-1H-isoquinolin-3-one
- 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone
- 7-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- 7-BROMO-1,4-DIHYDROISOQUINOLIN-3-ONE
- MQUGBXADZXVVJM-UHFFFAOYSA-N
- FCH1381947
- AX8161365
- AB0027795
- 7-bromo-1,4-dihydro-2H-isoquinolin-3-one
- ST24029882
- AM20041446
- W9676
- 7-Bromo-1,4-dihydroisoquinolin-3(
- 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one
- 7-Bromo-12-dihydroisoquinolin-3(4H)-one
- DS-0743
- AKOS015835918
- DA-00443
- SY110980
- CS-W008675
- 943751-93-7
- MFCD13193419
- 7-Bromo-1 pound not2-dihydroisoquinolin-3(4H)-one
- FS-2983
- SCHEMBL1948977
- J-519098
- DTXSID60680685
-
- MDL: MFCD13193419
- Inchi: 1S/C9H8BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12)
- InChI-Schlüssel: MQUGBXADZXVVJM-UHFFFAOYSA-N
- Lächelt: O=C1CC2C(=CC(=CC=2)Br)CN1
Berechnete Eigenschaften
- Genaue Masse: 224.97900
- Monoisotopenmasse: 224.979
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 195
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 29.1
- XLogP3: 1.4
Experimentelle Eigenschaften
- Farbe/Form: Pale-yellow to Yellow-brown Solid
- Dichte: 1.559±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: No data available
- Siedepunkt: 412.6±45.0 °C at 760 mmHg
- Flammpunkt: 203.4±28.7 °C
- Brechungsindex: 1.6
- Löslichkeit: Leicht löslich (1,2 g/l) (25°C),
- PSA: 29.10000
- LogP: 1.95020
- Dampfdruck: No data available
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Warnhinweis: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Sealed in dry,Room Temperature
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Zolldaten
- HS-CODE:2933790090
- Zolldaten:
China Zollkodex:
2933790090Übersicht:
2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 55345-1/G |
7-BROMO-1,4-DIHYDROISOQUINOLIN-3-ONE |
943751-93-7 | 97% | 1g |
$189 | 2023-09-17 | |
| AstaTech | 55345-5/G |
7-BROMO-1,4-DIHYDROISOQUINOLIN-3-ONE |
943751-93-7 | 97% | 5g |
$567 | 2023-09-17 | |
| Fluorochem | 077499-1g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 1g |
£119.00 | 2022-03-01 | |
| Fluorochem | 077499-5g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 5g |
£360.00 | 2022-03-01 | |
| Ambeed | A152617-100mg |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 100mg |
$21.0 | 2025-04-15 | |
| Ambeed | A152617-250mg |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 250mg |
$30.0 | 2025-04-15 | |
| Ambeed | A152617-1g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 1g |
$68.0 | 2025-04-15 | |
| Ambeed | A152617-5g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 5g |
$298.0 | 2025-04-15 | |
| Ambeed | A152617-10g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 10g |
$595.0 | 2025-04-15 | |
| Ambeed | A152617-25g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 25g |
$1374.0 | 2025-04-15 |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referenz
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 24 h, 160 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, rt
Referenz
- Pyrrolopyridine derivatives as inhibitors of ENL/AF9 YEATS and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Phosphoric acid , Oxygen ; 35 min, 170 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, cooled
Referenz
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Raw materials
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Preparation Products
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Verwandte Literatur
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
943751-93-7 (7-Bromo-1,2-dihydroisoquinolin-3(4H)-one) Verwandte Produkte
- 501130-49-0(6-Bromoisoquinoline-1,3(2h,4h)-dione)
- 6602-96-6(2-(4-bromophenyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone)
- 147497-32-3(6-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1033330-27-6(7-Bromoisoquinoline-1,3(2H,4H)-dione)
- 335398-50-0(N-Benzyl-2-(4-bromophenyl)acetamide)
- 891782-60-8(7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 877265-10-6(7-Bromo-2-Methyl-1,2-Dihydroisoquinolin-3(4h)-One)
- 1314241-99-0(7-Bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 61308-67-6(3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro-)
- 937591-28-1(1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone)
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